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molecular formula C11H11NO B8771724 5,7-Dimethyl-1,2-dihydroquinolin-2-one CAS No. 154205-24-0

5,7-Dimethyl-1,2-dihydroquinolin-2-one

Cat. No. B8771724
M. Wt: 173.21 g/mol
InChI Key: QBWGUQQGLWSZKX-UHFFFAOYSA-N
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Patent
US06063806

Procedure details

β-(3,5-Dimethylanilino)propionic acid (1.2 g) was added by portions to sulfuric acid (60° C., 12 ml), and the mixture was stirred at the same temperature for 0.5 hr. The reaction mixture was poured into ice water (100 ml) and extracted with chloroform (100 ml). After washing with water, the chloroform layer was dried over anhydrous sodium sulfate. The solvent was evaporated under reduced pressure. The residue was purified by silica gel column chromatography (eluent: ethyl acetate/benzene=1/5-1/1) to give 750 mg of 5,7-dimethylquinolone as crystals.
Quantity
1.2 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:3]=[C:4]([CH:11]=[C:12]([CH3:14])[CH:13]=1)[NH:5][CH2:6][CH2:7][C:8](O)=O.S(=O)(=O)(O)[OH:16]>>[CH3:1][C:2]1[CH:13]=[C:12]([CH3:14])[CH:11]=[C:4]2[C:3]=1[CH:8]=[CH:7][C:6](=[O:16])[NH:5]2

Inputs

Step One
Name
Quantity
1.2 g
Type
reactant
Smiles
CC=1C=C(NCCC(=O)O)C=C(C1)C
Name
Quantity
12 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
ice water
Quantity
100 mL
Type
solvent
Smiles

Conditions

Stirring
Type
CUSTOM
Details
the mixture was stirred at the same temperature for 0.5 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with chloroform (100 ml)
WASH
Type
WASH
Details
After washing with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the chloroform layer was dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (eluent: ethyl acetate/benzene=1/5-1/1)

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
CC1=C2C=CC(NC2=CC(=C1)C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 750 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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